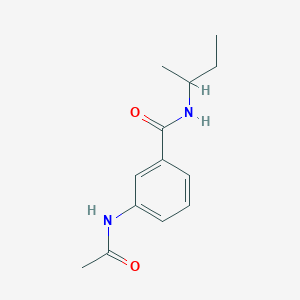![molecular formula C19H21ClN2O2 B269242 3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269242.png)
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1994 by Honda and colleagues and has since been studied for its anti-inflammatory, anti-cancer, and antioxidant properties.
作用機序
CDDO exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer development and progression, including the nuclear factor-kappa B (NF-κB) pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. It also exhibits potent antioxidant and anti-inflammatory properties by reducing oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
CDDO has been shown to modulate various biochemical and physiological processes in cells and tissues, including the regulation of gene expression, cell cycle progression, apoptosis, and immune response. It also exhibits neuroprotective effects by reducing neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
CDDO has several advantages as a research tool, including its potent anti-cancer, anti-inflammatory, and antioxidant properties, as well as its ability to modulate multiple signaling pathways. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on CDDO, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to evaluate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
合成法
The synthesis of CDDO involves several steps, including the condensation of diethyl malonate with 4-chlorobenzaldehyde, followed by the reaction with acetic anhydride and sodium acetate to form the intermediate compound. The final product is obtained by the reaction of the intermediate compound with 2,3-dimethyl-2-butene-1-ol in the presence of a strong acid catalyst.
科学的研究の応用
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines and animal models.
特性
製品名 |
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide |
|---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
3-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)15-6-5-7-17(13-15)21-18(23)12-14-8-10-16(20)11-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,21,23) |
InChIキー |
WPGBVVUYRBEKEJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B269180.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B269181.png)